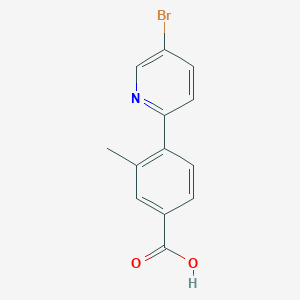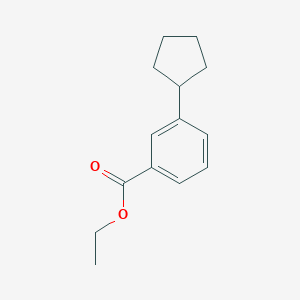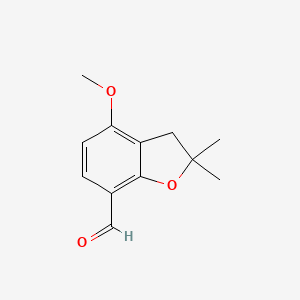
4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features a methoxy group and a carbaldehyde group at specific positions on the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,2-dimethyl-3H-benzofuran derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the benzofuran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, often under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the aldehyde group can yield carboxylic acids.
Reduction: The reduction of the aldehyde group can produce alcohols.
Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.
Comparación Con Compuestos Similares
4-Methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is similar to other benzofuran derivatives, but its unique structural features, such as the methoxy group and the carbaldehyde group, distinguish it from other compounds in the family. Some similar compounds include:
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
2,2-Dimethyl-3H-benzofuran-7-carboxylic acid
These compounds share the benzofuran core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-12(2)6-9-10(14-3)5-4-8(7-13)11(9)15-12/h4-5,7H,6H2,1-3H3 |
Clave InChI |
WLHHFRFSYMMEDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC(=C2O1)C=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


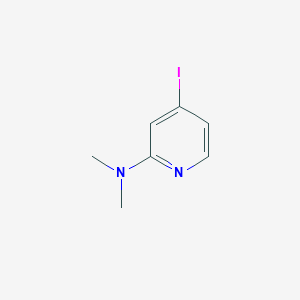
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
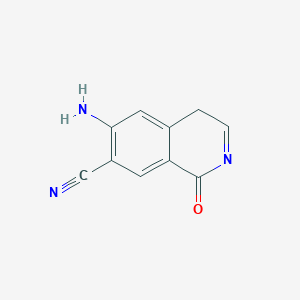
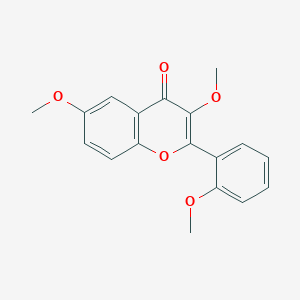
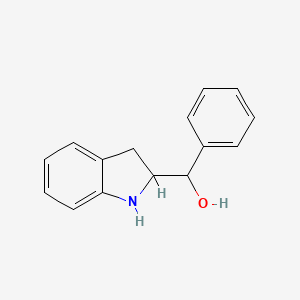
![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)

![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
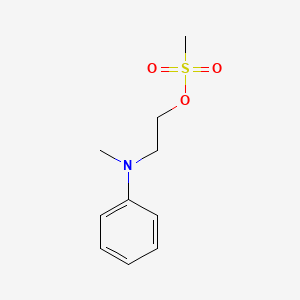
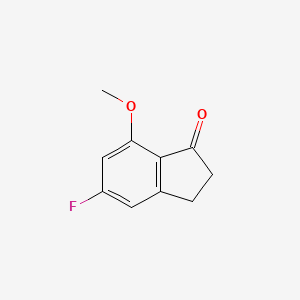
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
